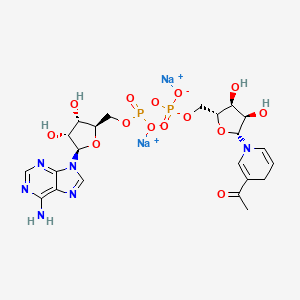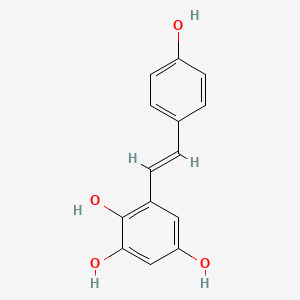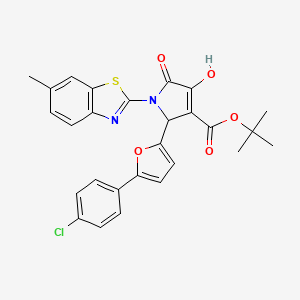
3-Acetylpyridine adenine dinucleotide (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylpyridine adenine dinucleotide (disodium) is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . This compound is involved in numerous enzymatic reactions, serving as an electron carrier by being alternately oxidized and reduced .
准备方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of 3-acetylpyridine adenine dinucleotide involves several steps :
Preparation of Monophosphate-3-acetylpyridine-alpha-D-nucleoside: D-ribose is used as the starting material.
Preparation of Morpholine Adenosine Monophosphate: Adenosine is used as the main raw material.
Docking Reaction: A docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide.
This method does not use any enzymes during the preparation process of the intermediate, making it cost-effective and efficient .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide typically follows the same synthetic route as described above. The use of commercially available D-ribose and adenosine as starting materials ensures the process is scalable and economically viable .
化学反应分析
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It serves as an electron carrier, being alternately oxidized (NAD+) and reduced (NADH).
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: Conditions typically involve the use of nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products Formed
科学研究应用
3-Acetylpyridine adenine dinucleotide is widely used in scientific research due to its role as a coenzyme and electron carrier . Some of its applications include:
作用机制
3-Acetylpyridine adenine dinucleotide exerts its effects by serving as an electron carrier in enzymatic reactions . It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating the transfer of electrons in metabolic pathways . This compound targets various enzymes, including dehydrogenases, and participates in critical biochemical processes such as oxidative phosphorylation and transhydrogenation .
相似化合物的比较
3-Acetylpyridine adenine dinucleotide is similar to other adenine dinucleotides like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . it has unique properties that distinguish it from these compounds:
Higher Oxidation Potential: 3-Acetylpyridine adenine dinucleotide has a more significant oxidation potential than NAD, making it more effective in certain enzymatic reactions.
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Nicotinamide hypoxanthine dinucleotide
- Thionicotinamide adenine dinucleotide
属性
分子式 |
C22H28N6Na2O14P2 |
|---|---|
分子量 |
708.4 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,15-,16-,17-,18-,21-,22-;;/m1../s1 |
InChI 键 |
MVUPSUBZLWXBQB-MNXWHKAMSA-L |
手性 SMILES |
CC(=O)C1=CN(C=CC1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
规范 SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)



![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)



